![molecular formula C20H16N4O B2801665 N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide CAS No. 2177365-57-8](/img/structure/B2801665.png)
N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide, also known as BPI-002, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound and its derivatives have been explored for their synthesis techniques, including novel one-pot multicomponent synthesis methods. These approaches aim to create heteroarylogous 1H-indole-3-carboxamidines, exploiting the indole nucleus's ability to interrupt classical reactions and yield innovative structures with potential biological applications (La Spisa et al., 2014).
Biological Activities and Potential Therapeutic Applications
- A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized, targeting the epidemal growth factor receptor (EGFR) as anticancer agents. These derivatives exhibited potent anticancer activities against various cancer cell lines, indicating the scaffold's potential in developing new anticancer agents (Zhang et al., 2017).
Chemical Functionalities Optimization
- Research has focused on optimizing the chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Structural requirements for allosteric modulation of CB1 have been identified, contributing to the development of potent CB1 allosteric modulators (Khurana et al., 2014).
Molecular Hybridization and Drug Design
- The concept of molecular hybridization has led to the design and synthesis of novel indole derivatives linked to the pyrazole moiety as antitumor agents. These compounds have shown excellent antitumor activity against various cancer cell lines, demonstrating the efficacy of combining indole and pyrazole structures for therapeutic purposes (Hassan et al., 2021).
Propiedades
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(18-13-23-19-6-2-1-5-17(18)19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13,23H,10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXLATXHMQJOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)
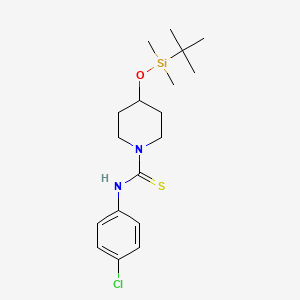
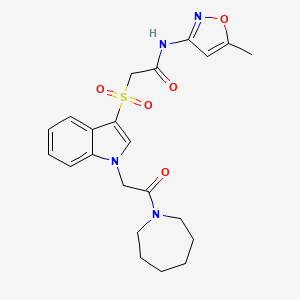
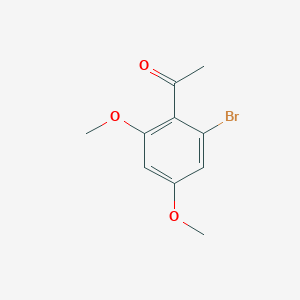
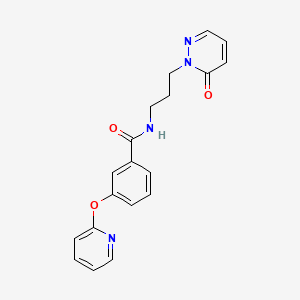
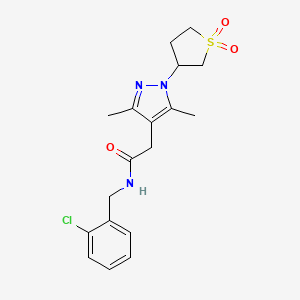
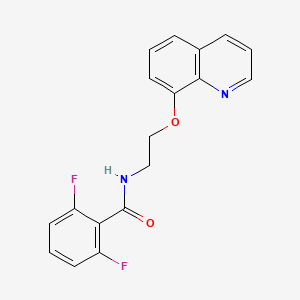
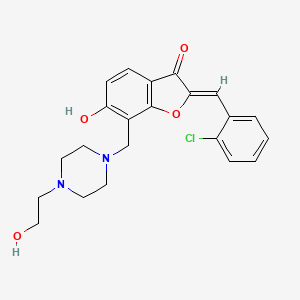
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)
![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)
![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)